Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-amino-4,6-dichlorobenzoate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-amino-4,6-dichlorobenzoate
Executive Summary
Methyl 2-amino-4,6-dichlorobenzoate (CAS 147494-04-0) is a highly specialized, di-halogenated anthranilic acid ester. As a bifunctional organic building block, it provides an essential structural scaffold for the synthesis of complex heterocyclic systems—most notably quinazolinones, benzoxazines, and acridines. These motifs are frequently optimized in modern pharmacophores and agrochemical structure-activity relationship (SAR) campaigns. This guide details the compound's physicochemical properties, outlines self-validating synthetic protocols, and explains the mechanistic rationale behind its handling and downstream applications.
Physicochemical Properties & Computational Data
Understanding the fundamental properties of this building block is critical for predicting its behavior in multi-step syntheses. The dual electron-withdrawing chlorine atoms significantly alter the electronic landscape of the aromatic ring, reducing the basicity of the amine and increasing the electrophilicity of the ester carbonyl[1].
Table 1: Physicochemical & Structural Specifications
| Property | Specification |
| Compound Name | Methyl 2-amino-4,6-dichlorobenzoate |
| CAS Registry Number | 147494-04-0[2] |
| Molecular Formula | C8H7Cl2NO2[3] |
| Molecular Weight | 220.05 g/mol [1] |
| SMILES String | O=C(OC)C1=C(Cl)C=C(Cl)C=C1N[1] |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N2), dark place[1][2] |
| Hazard Statements | H302, H315, H319, H335 (Harmful/Irritant)[1] |
Table 2: High-Resolution Mass Spectrometry (HRMS) Predictive Adducts Data utilized for analytical validation via LC-MS workflows[4].
| Adduct Species | Predicted m/z | Predicted Collision Cross Section (CCS, Ų) |
| [M+H]+ | 219.99266 | 140.3 |
| [M+Na]+ | 241.97460 | 151.2 |
| [M-H]- | 217.97810 | 143.8 |
| [M+NH4]+ | 237.01920 | 160.2 |
Mechanistic Utility in Drug Discovery
The 4,6-dichloro substitution pattern on the anthranilic acid core exerts profound steric and electronic effects that must be accounted for during drug design:
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Electronic Deactivation: The dual electron-withdrawing chlorine atoms reduce the nucleophilicity of the aromatic ring. This makes the scaffold highly resistant to unwanted electrophilic aromatic substitution, directing reactivity exclusively to the primary amine and the methyl ester.
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Steric Shielding: The chlorine atom at the 6-position creates a significant steric shield adjacent to the ester group. While this complicates initial esterification, it is highly advantageous in downstream cyclization reactions (e.g., Niementowski quinazoline synthesis), as it locks the conformation of the intermediate and dictates regioselectivity.
Synthetic Pathways and Manufacturing
The industrial and bench-scale synthesis of Methyl 2-amino-4,6-dichlorobenzoate typically proceeds via a two-step sequence starting from the corresponding isatin derivative[5].
Synthetic workflow for Methyl 2-amino-4,6-dichlorobenzoate via oxidative cleavage.
Protocol 1: Oxidative Cleavage of 4,6-Dichloro-1H-indole-2,3-dione
Objective: Convert the bicyclic isatin core into the monocyclic anthranilic acid derivative[5]. Mechanistic Causality: The alpha-keto amide moiety of the isatin is highly susceptible to nucleophilic attack by the hydroperoxide anion (HOO-). This initiates a Baeyer-Villiger-type oxidative ring opening, expelling CO2 and yielding the substituted anthranilic acid.
Self-Validating Step-by-Step Methodology:
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Reagent Preparation: Suspend 4,6-dichloro-1H-indole-2,3-dione in a 10% aqueous sodium hydroxide (NaOH) solution.
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Validation Check: The suspension will initially appear deep red/orange due to the extended conjugation of the intact isatin core.
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Oxidation: Slowly add 30% hydrogen peroxide (H2O2) dropwise. Maintain the internal temperature strictly below 30°C using an ice bath.
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Causality: Exceeding 30°C risks thermal runaway and non-selective oxidation of the resulting primary aromatic amine into a nitroso or nitro group.
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Reaction Monitoring: Stir the mixture for 2 hours at room temperature[5].
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Validation Check: The reaction is deemed complete when the deep orange color entirely dissipates, yielding a pale yellow or colorless solution. This visual cue confirms the destruction of the isatin chromophore.
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Workup & Isolation: Acidify the aqueous mixture with 1M HCl to exactly pH 2.3.
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Causality: pH 2.3 represents the optimal precipitation point for this specific halogenated zwitterion.
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Validation Check: A voluminous off-white precipitate of 2-amino-4,6-dichlorobenzoic acid (CAS 20776-63-0) will form. Filter, wash with cold water, and dry under vacuum.
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Protocol 2: Methylation via Diazomethane
Objective: Esterify the sterically hindered carboxylic acid to yield Methyl 2-amino-4,6-dichlorobenzoate[5]. Mechanistic Causality: Standard Fischer esterification (MeOH/H2SO4) is severely kinetically hindered by the bulky chlorine atom at the 6-position. Diazomethane (CH2N2) bypasses this steric penalty by acting as a powerful electrophile that directly methylates the carboxylate anion without requiring a bulky tetrahedral intermediate.
Self-Validating Step-by-Step Methodology:
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Substrate Dissolution: Dissolve the 2-amino-4,6-dichlorobenzoic acid intermediate in anhydrous diethyl ether at 20°C[5].
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Methylation: Introduce a freshly prepared ethereal solution of diazomethane dropwise.
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Validation Check: The reaction is self-indicating. Nitrogen gas (N2) evolution will be immediately visible as vigorous bubbling. Stop the addition when a persistent pale yellow color remains in the flask, indicating a slight, unreacted excess of CH2N2.
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Quenching: Add glacial acetic acid dropwise until the yellow color disappears and bubbling ceases.
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Causality: This ensures all highly toxic and explosive excess CH2N2 is safely neutralized before concentration.
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Isolation: Evaporate the solvent under reduced pressure to yield the target ester (CAS 147494-04-0) in near-quantitative yield.
Analytical Characterization Standards
To validate the integrity of the final synthesized batch, the following analytical parameters must be confirmed:
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Mass Spectrometry (ESI-MS): The presence of the [M+H]+ adduct at exactly m/z 219.99266 is required[4].
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Self-Validation: The isotopic pattern must clearly show the presence of two chlorine atoms. Because chlorine exists as 35Cl and 37Cl in a ~3:1 ratio, a di-chlorinated species will present a distinct 9:6:1 ratio for the M : M+2 : M+4 peaks.
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NMR Spectroscopy: The 1H NMR spectrum will feature a distinct, sharp singlet integrating to 3 protons around 3.8–3.9 ppm (corresponding to the newly formed methyl ester), and two meta-coupled aromatic protons (doublets, J ~ 2 Hz) in the 6.5–7.0 ppm region, confirming the 4,6-substitution pattern.
References
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Title: 2-AMINO-4,6-DICHLOROBENZOIC ACID - LookChem Source: LookChem URL: [Link]
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Title: Methyl 2-amino-4,6-dichlorobenzoate (C8H7Cl2NO2) - PubChemLite Source: PubChemLite (Université du Luxembourg) URL: [Link]
Sources
- 1. 147494-04-0|Methyl 2-amino-4,6-dichlorobenzoate|BLD Pharm [bldpharm.com]
- 2. Methyl 2-amino-4,6-dichlorobenzoate CAS#: 147494-04-0 [chemicalbook.com]
- 3. 147494-04-0 Methyl 2-amino-4,6-dichlorobenzoate AKSci 5387BB [aksci.com]
- 4. PubChemLite - Methyl 2-amino-4,6-dichlorobenzoate (C8H7Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 5. 2-AMINO-4,6-DICHLOROBENZOIC ACID|lookchem [lookchem.com]
